molecular formula C22H21N3O2S B2372152 Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1208824-93-4

Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2372152
CAS No.: 1208824-93-4
M. Wt: 391.49
InChI Key: RUPWZAMHTWBRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperazine and cyclopropane moieties. Common synthetic pathways include:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Properties

IUPAC Name

[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-[(1R)-2-phenylcyclopropyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(17-14-16(17)15-6-2-1-3-7-15)24-10-12-25(13-11-24)22(27)20-23-18-8-4-5-9-19(18)28-20/h1-9,16-17H,10-14H2/t16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPWZAMHTWBRQD-ZYMOGRSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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